(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
Description
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a fluorinated aromatic amino acid derivative with the molecular formula C₈H₇F₂NO₂·HCl and a molecular weight of 223.6 g/mol . It features a chiral center at the α-carbon, with the (S)-configuration critical for enantioselective interactions in biological systems. The 2,4-difluorophenyl group enhances electron-withdrawing effects, influencing the compound’s acidity and binding properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting enzymes or receptors sensitive to fluorine-substituted ligands .
Properties
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXGQKSSYMPCBH-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis commonly begins with 2,4-difluorophenyl precursors , such as 2,4-difluorobenzaldehyde or 2,4-difluoroaniline. A representative route involves:
Table 1: Comparison of Starting Materials and Yields
| Starting Material | Reaction Type | Intermediate | Yield (%) |
|---|---|---|---|
| 2,4-Difluorobenzaldehyde | Aldol condensation | α-Amino ketone | 65–78 |
| 2,4-Difluoroaniline | Buchwald-Hartwig amination | Aryl glycine derivative | 72–85 |
Stereochemical Control and Chiral Resolution
The (S)-enantiomer is obtained through asymmetric synthesis or chiral resolution :
Asymmetric Catalysis
Table 2: Chiral Resolution Methods
| Method | Catalyst/Enzyme | ee (%) | Cost Efficiency |
|---|---|---|---|
| Oxazaborolidine | BINAP-derived | 92 | Moderate |
| Enzymatic hydrolysis | Candida antarctica | 88 | High |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
Reaction Conditions:
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Molar ratio : 1:1.2 (free base:HCl)
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Temperature : 0–5°C to prevent racemization
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Solvent : Ethanol/water (4:1 v/v)
Industrial-Scale Optimization
Challenges in large-scale production include minimizing racemization and reducing toxic byproducts. Key advancements include:
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5–2 L | 500–2000 L |
| Catalyst Loading | 5 mol% | 1.5 mol% |
| Purity | 92–95% | 98–99% |
Analytical Characterization
Quality control employs:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position Matters : Analogous to chlorine-substituted collagenase inhibitors , fluorine position in 2,4- vs. 2,6-difluoro compounds alters binding kinetics. For example, 2,4-difluoro derivatives may better fit into asymmetric enzyme pockets.
- Functional Groups Dictate Solubility and Binding : Carboxylic acid derivatives exhibit higher solubility and ionic interactions, whereas esters/amides trade solubility for membrane permeability .
- Stereochemistry Drives Selectivity : The (S)-enantiomer of the target compound likely outperforms the (R)-form in enantioselective targets, as seen in β-lactam antibiotics where stereochemistry dictates bacterial binding .
Biological Activity
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by an amino group attached to the alpha carbon of the acetic acid moiety, with two fluorine substituents on the phenyl ring. The synthesis of (S)-2-amino-2-(2,4-difluorophenyl)acetic acid can be achieved through various methods, including Ugi reactions and other organic synthesis techniques that prioritize controlling reaction conditions for optimal yields and purity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It shows potential in modulating receptor activity, which could influence neurotransmission and other physiological processes .
Antifungal Activity
Research indicates that derivatives of (S)-2-amino-2-(2,4-difluorophenyl)acetic acid exhibit antifungal properties against Candida species. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antifungal activity with MIC values comparable to established antifungal agents. Specific derivatives showed MIC values as low as 0.020 µg/mL against Candida albicans .
Inhibition of Cytochrome P450 Enzymes
The compound was further investigated for its ability to inhibit cytochrome P450 enzymes involved in steroid hormone biosynthesis. Notably:
- CYP Enzyme Activity : While this compound showed no significant inhibition against CYP11B1 and only slight effects against CYP11B2 at high concentrations, these findings suggest a selective profile that could be beneficial in pharmacological applications .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
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Study on Antifungal Properties : A study evaluated various azole derivatives, including those with 2,4-difluoro substitutions. The results indicated that compounds with these substitutions exhibited enhanced antifungal activity compared to non-fluorinated analogs .
Compound MIC (µg/mL) Activity Level (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid 0.020 High Control (Fluconazole) 0.023 High - Cytochrome P450 Inhibition Study : Another investigation focused on the inhibition profile of the compound against various CYP enzymes. The study highlighted that while some activities were observed at elevated concentrations, the selectivity for CYP11B1 was notably absent .
Q & A
Q. What are the key considerations in the synthetic design of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride?
Methodological Answer: The synthesis typically involves enantioselective routes to ensure the (S)-configuration. Critical steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.
- Fluorine introduction : Electrophilic aromatic substitution or cross-coupling reactions to install fluorine atoms at the 2- and 4-positions of the phenyl ring.
- Chiral resolution : Techniques like asymmetric catalysis or enzymatic resolution may be employed to isolate the (S)-enantiomer .
- Hydrochloride salt formation : Final treatment with HCl to enhance stability and solubility .
Q. How does the fluorine substitution pattern influence the compound’s physicochemical and biological properties?
Methodological Answer: Fluorine atoms at the 2- and 4-positions impact:
- Electronic effects : Fluorine’s electronegativity alters electron density on the aromatic ring, affecting reactivity in substitution or binding interactions.
- Lipophilicity : Fluorine increases membrane permeability, enhancing bioavailability.
- Metabolic stability : Fluorine resists oxidative degradation, prolonging biological half-life . Comparative studies with mono-fluorinated analogs (e.g., 3-fluoro derivatives) show reduced receptor affinity, emphasizing the importance of di-fluorination .
Q. What mechanisms underlie the compound’s reported biological activity?
Methodological Answer: Hypothesized mechanisms include:
- Neurotransmitter modulation : Structural similarity to phenylalanine suggests potential interaction with amino acid transporters or decarboxylase enzymes in neurotransmitter synthesis pathways.
- Enzyme inhibition : Fluorine’s steric and electronic effects may block active sites of target enzymes (e.g., kinases or proteases).
- Receptor binding : Computational docking studies of related fluorinated compounds indicate π-π stacking with aromatic residues (e.g., Tyr201) and hydrogen bonding with polar side chains (e.g., Gln215) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature).
- Impurity profiling : Use HPLC-MS to verify compound purity (>98%) and rule out byproducts (e.g., racemization or dehalogenation products) .
- Structural confirmation : Validate enantiomeric purity via circular dichroism (CD) or X-ray crystallography .
- Dose-response curves : Re-evaluate IC50/EC50 values using multiple concentrations to account for non-linear effects .
Q. What computational approaches are used to study the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina predict binding poses by calculating Gibbs free energy (ΔG). For example, a ΔG of −6.5 kcal/mol suggests strong binding to collagenase via hydrogen bonds (e.g., 1.96 Å with Gln215) and π-π interactions (4.25 Å with Tyr201) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
- QSAR modeling : Correlate substituent positions (e.g., fluorine at 2,4 vs. 3,5) with activity using descriptors like LogP or polar surface area .
Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?
Methodological Answer: Key challenges include:
- Chiral purity : Racemization during acidic/basic steps. Mitigate via low-temperature reactions or enzyme-mediated processes (e.g., lipases).
- Cost of catalysts : Transition to reusable chiral ligands (e.g., BINAP) or immobilized enzymes.
- Solubility issues : Optimize solvent systems (e.g., DMF/water mixtures) for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
